molecular formula C15H12IN3 B13849160 3-Iodo-6-(3-methylpyridin-2-yl)quinolin-2-amine

3-Iodo-6-(3-methylpyridin-2-yl)quinolin-2-amine

Cat. No.: B13849160
M. Wt: 361.18 g/mol
InChI Key: HPHMRYHYWNSPDC-UHFFFAOYSA-N
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Description

3-Iodo-6-(3-methylpyridin-2-yl)quinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-(3-methylpyridin-2-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or iodinating agents such as N-iodosuccinimide (NIS).

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-(3-methylpyridin-2-yl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Azido-quinoline, thio-quinoline derivatives.

Scientific Research Applications

3-Iodo-6-(3-methylpyridin-2-yl)quinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Iodo-6-(3-methylpyridin-2-yl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    6-Iodoquinoline: Similar in structure but lacks the pyridine moiety.

    3-Methylpyridine: Contains the pyridine moiety but lacks the quinoline core.

Uniqueness

3-Iodo-6-(3-methylpyridin-2-yl)quinolin-2-amine is unique due to the presence of both the quinoline and pyridine moieties, along with the iodo substituent. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H12IN3

Molecular Weight

361.18 g/mol

IUPAC Name

3-iodo-6-(3-methylpyridin-2-yl)quinolin-2-amine

InChI

InChI=1S/C15H12IN3/c1-9-3-2-6-18-14(9)10-4-5-13-11(7-10)8-12(16)15(17)19-13/h2-8H,1H3,(H2,17,19)

InChI Key

HPHMRYHYWNSPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC3=CC(=C(N=C3C=C2)N)I

Origin of Product

United States

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